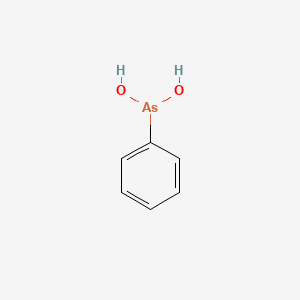

Phenylarsonous acid

Description

Properties

IUPAC Name |

phenylarsonous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7AsO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAJOULDYUXQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As](O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7AsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180058 | |

| Record name | Phenylarsonous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25400-22-0 | |

| Record name | As-Phenylarsonous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25400-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylarsonous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylarsonous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Phenylarsonous Acid

Classical and Contemporary Synthetic Approaches to Phenylarsonous Acid

The synthesis of this compound can be broadly categorized into two main strategies: the reduction of a pentavalent precursor, phenylarsonic acid, or the direct formation of a trivalent phenylarsenic species from inorganic arsenic(III) reagents.

The classical and most established route to phenyl-arsenic compounds is the Bart reaction, which generates a pentavalent arsonic acid. This product then serves as a direct precursor to this compound through a subsequent reduction step.

Step 1: Synthesis of Phenylarsonic Acid via the Bart Reaction The Bart reaction involves the coupling of a phenyl diazonium salt with an alkali metal arsenite, typically sodium arsenite, in the presence of a copper salt catalyst. mnstate.eduwikipedia.org The process begins with the diazotization of aniline (B41778) using hydrochloric acid and sodium nitrite (B80452) at low temperatures (0-5 °C) to form benzenediazonium (B1195382) chloride. This unstable salt is then immediately added to an alkaline solution of sodium arsenite, prepared from arsenious oxide and sodium carbonate or hydroxide. wikipedia.org The reaction proceeds with the evolution of nitrogen gas to form sodium phenylarsonate, which upon acidification, precipitates phenylarsonic acid.

C₆H₅N₂⁺Cl⁻ + NaAsO₂ → C₆H₅AsO(OH)ONa + NaCl + N₂

Step 2: Reduction to this compound Phenylarsonic acid, with arsenic in the +5 oxidation state, is then reduced to yield the target this compound (As +3). A common and effective method for this reduction is the use of sulfur dioxide (SO₂) gas bubbled through a solution of phenylarsonic acid in hydrochloric acid, typically with a catalytic amount of potassium iodide or hydriodic acid. The sulfur dioxide acts as the reducing agent in this transformation.

C₆H₅AsO(OH)₂ + SO₂ + H₂O → C₆H₅As(OH)₂ + H₂SO₄

This two-step approach is a reliable method for laboratory-scale synthesis.

| Step | Reaction | Key Reagents | Typical Conditions |

|---|---|---|---|

| 1. Arsonation (Bart Reaction) | Aniline → Phenylarsonic Acid | Aniline, NaNO₂, HCl, As₂O₃, CuSO₄ | Diazotization at 0-5 °C; Coupling reaction |

| 2. Reduction | Phenylarsonic Acid → this compound | Phenylarsonic Acid, SO₂, HCl, KI (catalyst) | Bubbling SO₂ gas through an acidic solution |

Contemporary methods often seek more direct pathways to trivalent organoarsenic compounds, bypassing the pentavalent intermediate. These routes frequently utilize dichlorophenylarsine (B1196948) as a key intermediate, which readily hydrolyzes to this compound.

Friedel-Crafts Type Reaction: A direct method involves the reaction of benzene (B151609) with arsenic trichloride (B1173362) (AsCl₃) using a Lewis acid catalyst, such as anhydrous aluminum chloride. wikipedia.org This electrophilic substitution reaction forms dichlorophenylarsine.

C₆H₆ + AsCl₃ --(AlCl₃)--> C₆H₅AsCl₂ + HCl

The resulting dichlorophenylarsine is then carefully hydrolyzed to yield this compound. wikipedia.org The reaction with water is typically slow but effectively replaces the chlorine atoms with hydroxyl groups.

C₆H₅AsCl₂ + 2H₂O ⇌ C₆H₅As(OH)₂ + 2HCl

Organometallic Routes: Another significant alternative involves the use of organometallic reagents. Phenylmagnesium bromide (a Grignard reagent) or phenyllithium (B1222949) can be reacted with arsenic trichloride in an anhydrous ether solvent. usa-journals.com This reaction provides a versatile route to forming the carbon-arsenic bond directly. The initial product is dichlorophenylarsine, which can be isolated or hydrolyzed in situ to the desired acid.

C₆H₅MgBr + AsCl₃ → C₆H₅AsCl₂ + MgBrCl

| Method | Starting Materials | Intermediate Product | Final Product |

|---|---|---|---|

| Friedel-Crafts Type | Benzene, Arsenic Trichloride | Dichlorophenylarsine | This compound (via hydrolysis) |

| Grignard Reaction | Bromobenzene, Magnesium, Arsenic Trichloride | Dichlorophenylarsine | This compound (via hydrolysis) |

Derivatization Strategies for Advanced this compound Analogs

This compound is a versatile precursor for a range of organoarsenic(III) analogs. The hydroxyl groups are reactive and can be readily substituted. A primary derivatization is the conversion to its corresponding dihalide, dichlorophenylarsine, by treatment with concentrated hydrochloric acid. This dichloroarsine (B15476868) is often more useful for subsequent synthetic transformations than the acid itself.

Furthermore, this compound and its derivatives can react with dithiol compounds. For example, reaction with 2,3-dimercaptopropane-1-sulfonate (DMPS) results in the reduction of any residual pentavalent arsenic and the formation of a stable five-membered chelate ring, where the arsenic atom is covalently bonded to both sulfur atoms.

This compound as a Synthetic Intermediate in Organoarsenic Compound Synthesis

The utility of this compound as a synthetic building block is most prominently seen through its halide derivative, dichlorophenylarsine. This intermediate is crucial for the synthesis of a wide array of more complex organoarsenic compounds.

Synthesis of Tertiary Arsines: Dichlorophenylarsine can be reacted with two equivalents of an organometallic reagent, such as phenylmagnesium bromide or phenyllithium, to produce triphenylarsine. wikipedia.org C₆H₅AsCl₂ + 2C₆H₅MgBr → As(C₆H₅)₃ + 2MgBrCl

Synthesis of Arsinic Acids: this compound can be converted to its sodium salt (sodium phenylarsenite) and subjected to a second Bart reaction. Treatment with another mole of benzenediazonium chloride yields diphenylarsinic acid, an arsenic(V) compound with two phenyl groups attached.

These transformations highlight the central role of this compound and its immediate derivatives in building a library of organoarsenic compounds with varying substitution patterns and oxidation states at the arsenic center.

Chemical Reactivity and Mechanistic Studies of Phenylarsonous Acid

Oxidation-Reduction Chemistry of the Arsenic Center in Phenylarsonous Acid

The arsenic atom in this compound exists in the +3 oxidation state, positioning it as an intermediate in the redox continuum of arsenic species. This allows it to act as both a reducing agent (by being oxidized to the pentavalent state) and an oxidizing agent (by being reduced to arsine derivatives).

Electrochemical studies, specifically polarography, have shed light on the reductive behavior of this compound. In acidic solutions (below pH 2) and at concentrations below 1 x 10⁻⁴ M, the compound produces two distinct, well-defined cathodic waves. rsc.org These waves are diffusion-controlled, and their heights are directly proportional to the concentration of the acid, indicating a quantitative relationship. rsc.org Microcoulometric data has been used to elucidate the reaction pathway for these reduction steps. rsc.org At concentrations exceeding 1 x 10⁻⁴ M, these waves begin to split due to inhibition effects at the electrode surface. rsc.org

The interconversion between the trivalent this compound and its pentavalent counterpart, phenylarsonic acid, is a key aspect of its redox chemistry. This transformation can be driven by both chemical and biological means. For instance, pentavalent phenylarsonic acids can be reduced to their trivalent analogs by reacting with dithiols such as 2,3-dimercaptopropane-1-sulfonate (DMPS). nih.govhzdr.de In this reaction, the As(V) center is reduced, and the resulting trivalent arsenic is immediately chelated by the dithiol, forming stable covalent As-S bonds within a five-membered ring. nih.gov The rate of this reduction is influenced by the type and position of substituents on the aromatic ring. nih.govhzdr.de Furthermore, flavin-dependent enzymes can facilitate the photochemical and enzymatic interconversions between phenylarsonic and phenylarsonous acids. acs.org

Table 1: Polarographic Reduction of this compound This table summarizes the key characteristics of the electrochemical reduction of this compound in acidic media as determined by polarographic studies.

| Parameter | Observation | Reference |

| Reduction Waves | Two well-defined cathodic waves below pH 2 | rsc.org |

| Concentration Dependence | Wave heights are proportional to concentration in the range of 1x10⁻⁵ to 1x10⁻⁴ M | rsc.org |

| Controlling Factor | Diffusion-controlled process | rsc.org |

| High Concentration Effect | Splitting of waves observed above 1x10⁻⁴ M due to inhibition | rsc.org |

Reaction Pathways and Mechanisms in Organic Transformations Involving this compound

While the use of this compound in mainstream synthetic organic chemistry is not widespread, its trivalent arsenic center is reactive and participates in specific, notably biological, transformations. One of the most significant reaction pathways is enzymatic methylation.

Research has shown that trivalent this compound substrates can undergo methylation in biological systems. researchgate.net This transformation involves the enzyme arsenic (+3 oxidation state) methyltransferase (As3MT) and the methyl group donor S-adenosylmethionine. The mechanism suggests that the enzyme facilitates the addition of a methyl group directly to the trivalent phenylarsenical substrate. researchgate.net This highlights a pathway where the organoarsenic core is modified, leading to the formation of new methylated arsenic metabolites.

Coordination Chemistry and Ligand Properties of this compound

The presence of lone pairs of electrons on both the arsenic and oxygen atoms endows this compound and its derivatives with the ability to act as ligands in coordination chemistry. These compounds can bind to a variety of metal centers, leading to the formation of discrete coordination complexes and extended polymeric structures.

This compound, C₆H₅As(OH)₂, can coordinate to metal ions primarily through its oxygen atoms, acting as a Lewis base. The deprotonated form, phenylarsonite, offers a negatively charged oxygen donor that can form strong bonds with metal cations. The arsenic atom itself, with its lone pair, also presents a potential, though less common, site for coordination. The coordination mode can vary, leading to monodentate or bridging behavior, which in turn influences the dimensionality and topology of the resulting metal-organic assembly. The closely related phenylarsonic acids serve as excellent models for the coordination potential of this class of ligands, typically binding through the oxygen atoms of the arsonate group. rsc.orgresearchgate.net

While specific studies on coordination complexes derived directly from this compound are limited in the literature, extensive research on the coordination chemistry of the analogous phenylarsonic acids demonstrates the capability of the phenyl-arsenic moiety to form robust and structurally diverse complexes. These pentavalent precursors are often used to generate coordination polymers with various transition metals. rsc.orgresearchgate.net

For example, the bifunctional ligand 4-(1,2,4-triazol-4-yl)phenylarsonic acid (H₂TPAA) reacts with transition metal salts under hydrothermal conditions to produce a range of coordination polymers. rsc.org These include complexes with cobalt(II), copper(II), manganese(II), and cadmium(II). rsc.org The resulting structures showcase the versatility of the arsonate group in stabilizing different metal centers and forming extended networks. rsc.org Similarly, ruthenium(II) carbonyl halide complexes with phenylarsonic acid have also been reported.

Table 2: Examples of Coordination Polymers from a Phenylarsonic Acid Derivative (H₂TPAA) This table illustrates the diverse structures and properties of coordination polymers synthesized using a functionalized phenylarsonic acid ligand, highlighting the potential for phenyl-arsenic moieties in materials science.

| Metal Ion | Compound Formula | Structural Motif | Magnetic Properties | Reference |

| Cobalt(II) | [Co(H₂TPAA)(HTPAA)₂]·H₂O | 2-D Layered | Not specified | rsc.org |

| Cobalt(II) | Co(HTPAA)Cl·2H₂O | 2-D Layered | 1-D magnetic behavior with weak ferromagnetic interactions | rsc.org |

| Copper(II) | Cu(HTPAA)Cl·2H₂O | 2-D Layered | Predominant antiferromagnetic interactions | rsc.org |

| Manganese(II) | Mn(HTPAA)₂ | 3-D Framework | Predominant antiferromagnetic interactions | rsc.org |

| Cadmium(II) | Cd(HTPAA)₂ | 3-D Framework | Ligand-centered fluorescence | rsc.org |

The ability of the arsonous and arsonic acid functional groups to participate in strong hydrogen bonding is a critical factor in the formation of supramolecular assemblies. In the solid state, molecules of phenylarsonic acid are interconnected by hydrogen bonds. wikipedia.org This propensity for hydrogen bonding is retained when these moieties are incorporated into larger structures.

Advanced Spectroscopic and Structural Elucidation Research of Phenylarsonous Acid

Advanced Spectroscopic Characterization Techniques Applied to Phenylarsonous Acid and its Derivatives

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding characteristics of organoarsenic compounds. By probing the interactions of these molecules with electromagnetic radiation, detailed information about their functional groups and the local environment of the arsenic center can be obtained.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. libretexts.org These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and the atoms involved. For this compound, IR and Raman spectra provide definitive evidence for its key structural features, such as the arsenic-oxygen, arsenic-carbon, and hydroxyl groups.

In an IR spectrum, the absorption of infrared radiation excites molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrational changes. libretexts.org The techniques are complementary; some vibrations that are weak in IR may be strong in Raman, and vice-versa. researchgate.net For this compound, the key vibrational modes include the stretching of the O-H, aromatic C-H, As-C (phenyl), and As-O bonds. The broad O-H stretching band is typically prominent in the high-frequency region of the IR spectrum, while the As-C and As-O stretching vibrations appear in the lower-frequency "fingerprint" region. masterorganicchemistry.com

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 (Broad) | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| C=C | Ring Stretching | 1450 - 1600 | IR, Raman |

| As-O | Stretching | 550 - 700 | IR, Raman |

| As-C (Phenyl) | Stretching | 450 - 550 | IR, Raman |

Note: These are typical frequency ranges and can vary based on molecular environment and physical state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for mapping the carbon-hydrogen framework of organic and organometallic molecules. nih.gov For organoarsenic compounds, ¹H and ¹³C NMR provide precise information on the electronic environment of the atoms in the phenyl ring and can confirm the presence of hydroxyl groups. nih.govrsc.org

In the ¹H NMR spectrum of a this compound derivative, the protons on the aromatic ring typically appear as a complex multiplet in the range of 7.0-8.0 ppm. The chemical shift is influenced by the electron-withdrawing nature of the arsonous acid group. The hydroxyl (As-OH) protons are expected to produce a broader signal whose chemical shift is dependent on concentration and solvent.

In the ¹³C NMR spectrum, the carbon atoms of the phenyl ring exhibit distinct signals. The carbon atom directly bonded to the arsenic (the ipso-carbon) is significantly influenced by the arsenic atom and typically appears at a unique chemical shift compared to the other aromatic carbons. While specific data for the parent this compound is sparse, analysis of its derivatives and related compounds allows for the prediction of chemical shift regions. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (C-H) | 7.0 - 8.0 |

| ¹H | Hydroxyl Protons (As-OH) | Variable, broad |

| ¹³C | Ipso-Carbon (C-As) | 140 - 155 |

| ¹³C | Aromatic Carbons (C-C/C-H) | 125 - 135 |

Note: Values are predicted based on data from related phenylarsenic compounds and general substituent effects in NMR spectroscopy.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides critical information about the oxidation state and local coordination environment of an absorbing atom. acs.org For arsenic-containing compounds, XAS is particularly valuable for distinguishing between different oxidation states, such as the As(III) in this compound and the As(V) in its oxidized counterpart, phenylarsonic acid.

The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uu.nl The XANES region, specifically the energy of the absorption K-edge, is highly sensitive to the oxidation state of the arsenic atom. As(III) compounds consistently exhibit an absorption edge at a lower energy (by approximately 3-4 eV) than As(V) compounds. msu.runih.gov This allows for unambiguous determination of the trivalent state of arsenic in this compound.

The EXAFS region contains oscillatory signals that can be analyzed to determine the bond distances and coordination numbers of the atoms immediately surrounding the arsenic atom, providing precise measurements of the As-C and As-O bond lengths. researchgate.net

Table 3: Arsenic K-edge XANES Positions for As(III) and As(V) Species

| Arsenic Oxidation State | Compound Type | Typical K-edge Energy (eV) |

|---|---|---|

| As(III) | This compound & related compounds | 11870.0 - 11871.7 |

| As(V) | Phenylarsonic Acid & related compounds | 11872.6 - 11875.3 |

Source: Data compiled from studies on various arsenic species. nih.govfigshare.com

Other Advanced Characterization Methodologies

The comprehensive structural and chemical elucidation of this compound extends beyond traditional spectroscopic methods, incorporating a suite of advanced analytical techniques. These methodologies provide deeper insights into the compound's morphology, surface chemistry, and molecular integrity.

Electron Microscopy Techniques (TEM, STEM, HAADF-STEM) for Morphological and Elemental Analysis

Electron microscopy offers unparalleled resolution for visualizing the morphology of materials at the nanoscale. While typically applied to solid-state materials, polymers, and biological samples, these techniques can be used to characterize the crystalline structure and elemental distribution of solid-form this compound.

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. For this compound, this would involve analyzing finely ground crystals dispersed on a support grid. TEM can reveal information about the crystal habit, size, and shape, as well as identify any lattice defects or amorphous regions within the solid sample.

Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and scanning electron microscopy. A focused electron beam is scanned across the sample, and various signals are collected. STEM provides higher resolution imaging than conventional SEM and is crucial for elemental analysis when coupled with energy-dispersive X-ray spectroscopy (EDX). This combination allows for the creation of elemental maps, which would confirm the spatial distribution of Arsenic (As), Carbon (C), and Oxygen (O) within a this compound crystal, verifying its compositional homogeneity.

High-Angle Annular Dark-Field STEM (HAADF-STEM) is a specific mode of STEM where scattered electrons are collected at high angles. The intensity in a HAADF image is directly proportional to the atomic number (Z-contrast imaging). For this compound, this technique would produce images where the arsenic atoms (Z=33) appear significantly brighter than the carbon (Z=6) and oxygen (Z=8) atoms, providing a direct visualization of the heavy element's location within the molecular crystal structure.

Table 1: Capabilities of Electron Microscopy Techniques for this compound Analysis

| Technique | Information Provided | Application to this compound |

|---|---|---|

| TEM | Morphology, crystal structure, particle size | Visualization of crystal shape and size; identification of crystalline defects. |

| STEM-EDX | High-resolution imaging, elemental composition | Elemental mapping to confirm the co-localization of As, C, and O. |

| HAADF-STEM | Z-contrast imaging, atomic-level structural detail | Highlighting the position of the heavy arsenic atom within the crystal lattice. |

Surface Analytical Techniques (XPS, AES, SIMS) for Surface Chemistry

The surface of a chemical compound is critical as it mediates interaction with the environment and can differ from the bulk material due to oxidation or contamination. Surface-sensitive techniques are essential for probing the outermost atomic layers of a solid this compound sample. wisc.edu

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for determining the elemental composition and, crucially, the chemical (oxidation) state of elements on a material's surface (top 1-10 nm). frontiersin.org For this compound, XPS is invaluable for confirming the +3 oxidation state of arsenic. The binding energy of the As 3d photoelectrons is characteristic of its oxidation state. youtube.com A measured As 3d binding energy in the range of 42-44 eV would be indicative of As(III), distinguishing it from the As(V) state found in its oxidized counterpart, phenylarsonic acid, which appears at higher binding energies (typically >45 eV). thermofisher.comnih.gov

Auger Electron Spectroscopy (AES) provides elemental analysis with high spatial resolution, making it suitable for creating detailed surface elemental maps. wisc.edu While XPS provides superior chemical state information, AES can be used to investigate the uniformity of the surface composition of this compound or to identify and map the distribution of any surface contaminants with greater lateral detail. frontiersin.org

Secondary Ion Mass Spectrometry (SIMS) offers extremely high detection sensitivity (parts per million to parts per billion range) for all elements and provides information on molecular fragments. frontiersin.org In static SIMS mode, the outermost monolayer of a this compound sample is analyzed, yielding mass spectra of molecular fragments that can help confirm the structure of the surface molecules and identify trace impurities. phi.com

Table 2: Representative X-ray Photoelectron Spectroscopy (XPS) Binding Energies for Arsenic Species

| Arsenic Species | Oxidation State | As 3d Binding Energy (eV) |

|---|---|---|

| As Metal | 0 | ~41.7 |

| This compound (Expected) | +3 | ~43.0 - 44.0 |

| Arsenic(III) Oxide (As₂O₃) | +3 | ~44.0 |

| Phenylarsonic Acid | +5 | ~45.0 - 46.0 |

| Arsenic(V) Oxide (As₂O₅) | +5 | ~46.0 |

Note: Values are approximate and can vary based on instrument calibration and chemical environment. thermofisher.comxpsfitting.com

Mass Spectrometry Approaches for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the precise molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. wikipedia.org

The molecular formula of this compound is C₆H₇AsO₂, giving it a monoisotopic mass of approximately 185.96 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the primary observation in the mass spectrum would be the molecular ion peak. For this compound, this would likely appear as the protonated molecule [M+H]⁺ at m/z 187 or the deprotonated molecule [M-H]⁻ at m/z 185.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. For this compound, key fragmentation pathways would include:

Loss of Hydroxyl Groups: Sequential loss of one or two hydroxyl (-OH) groups.

Cleavage of the Carbon-Arsenic Bond: This would lead to the formation of a phenyl cation (C₆H₅⁺) at m/z 77 or related fragments. stackexchange.com

Fragments containing Arsenic: Ions corresponding to the arsenous acid core [As(OH)₂]⁺ or related arsenic-oxide fragments would also be expected.

Analysis of these fragmentation patterns allows for unambiguous confirmation of the this compound structure. researchgate.net

Table 3: Predicted Molecular Ion and Key Fragments for this compound in Mass Spectrometry

| Ion | Formula | m/z (approx.) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₆H₅As(OH)₂ + H]⁺ | 187 | Protonated Molecular Ion |

| [M-H]⁻ | [C₆H₅As(OH)O]⁻ | 185 | Deprotonated Molecular Ion |

| [M-OH]⁺ | [C₆H₅AsOH]⁺ | 170 | Loss of a hydroxyl radical |

| [M-H₂O]+• | [C₆H₅AsO]+• | 169 | Loss of a water molecule |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Phenyl cation |

Environmental Transformation and Fate Research of Phenylarsonous Acid

Photodegradation Mechanisms of Phenylarsonic Acid and Related Phenylarsonic Compounds

The degradation of phenylarsonic compounds in aquatic environments can occur through direct and indirect photochemical processes.

Direct Photolysis Investigations in Aquatic Environments

Direct photolysis, the breakdown of a compound solely by absorbing light, has been investigated for several phenylarsonic compounds. Studies indicate that phenylarsonic acids, such as p-arsanilic acid (p-ASA), 4-hydrophenylarsonic acid (4-HPAA), and phenylarsonic acid (PAA), exhibit limited direct photolysis under simulated and natural sunlight irradiation researchgate.netnih.gov. However, under ultraviolet-C (UV-C) light (254 nm), p-arsanilic acid (ASA) can undergo direct photolysis, with reaction rates being significantly influenced by pH nih.govresearchgate.net. Under acidic conditions (pH 1-3), the photolysis rate is low, primarily yielding arsenite (As(III)) and p-aminophenol as degradation products nih.govresearchgate.net. Conversely, at neutral to alkaline pH (pH 7-11), the photolysis rate increases, leading to the formation of arsenate (As(V)) and aniline (B41778) as the main products nih.govresearchgate.net. Furthermore, the degradation of phenylarsonic acid (PAA) mediated by hydroxyl radicals (•OH) has been shown to be rapid, producing phenols as primary organic products, along with arsenite and arsenate acs.orgosti.gov.

Indirect Phototransformation and Photosensitization Processes (e.g., Role of Dissolved Organic Matter)

Indirect phototransformation pathways play a more significant role in the environmental degradation of phenylarsonic compounds. These compounds can act as photosensitizers, promoting the formation of reactive species like singlet oxygen (¹O₂), which then drives their photodegradation and the oxidation of any released arsenite researchgate.netnih.gov. A ¹O₂-based kinetic model has been developed to describe these processes researchgate.netnih.gov. However, the presence of natural organic matter (NOM) in aquatic environments can substantially inhibit these photodegradation pathways researchgate.netnih.gov. Additionally, manganese oxides, such as birnessite (δ-MnO₂), found in soils, can oxidize substituted phenylarsonic acids through radical-mediated reactions, with the reactivity being dependent on the specific substituents on the aromatic ring acs.org. The photodegradation of roxarsone (B1679585) (ROX) is also influenced by factors such as the light source, nitrate, and humic acid scispace.com.

Bioremediation and Biotransformation Studies of Arsenic Species, Including Phenylarsonous Acid

Microorganisms play a crucial role in the environmental transformation of arsenic species, including this compound and related compounds, through various metabolic processes.

Microbial Processes for Arsenic Species Transformation (Reduction, Oxidation, Methylation)

Microbial activity facilitates the transformation of arsenic through reduction, oxidation, methylation, and demethylation processes nih.govfrontiersin.orgfrontiersin.orglidsen.comnih.govmdpi.comnih.gov. For instance, the fungus Phanerochaete chrysosporium has been observed to oxidize phenylarsineoxide (PAO) to phenylarsonic acid (PAA) nih.gov. Sulfate-reducing bacteria (SRBs) are instrumental in immobilizing arsenic by producing sulfide (B99878), which then co-precipitates with trivalent arsenic, forming insoluble arsenic sulfides nih.govfrontiersin.org. The bacterium Kytococcus sedentarius strain NK0508 has demonstrated the ability to utilize diphenylarsinic acid (DPAA) and phenylarsonic acid (PAA) as carbon sources, degrading them into cis,cis-muconate (B1241781) and arsenic acid oup.com.

A significant anaerobic biotransformation involves the conversion of roxarsone (ROX) into 4-hydroxy-3-aminophenylarsonic acid (HAPA) via the reduction of its nitro group, a process enhanced by electron-donating substrates like hydrogen gas, glucose, and lactate (B86563) nih.govcapes.gov.brnih.govacs.org. Subsequently, HAPA and related compounds like 4-aminophenylarsonic acid (4-APA) undergo slower biological elimination mediated by methanogenic and sulfate-reducing bacteria nih.govcapes.gov.brnih.govacs.org.

Arsenic methylation is a vital microbial process, often serving as a detoxification mechanism, primarily catalyzed by the ArsM enzyme frontiersin.orgnih.govnih.govfrontiersin.orgasm.org. This enzymatic activity converts inorganic arsenic species, such as arsenite (As(III)), into various methylarsenicals, including monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and volatile trimethylarsine (B50810) (TMA) frontiersin.orgnih.govnih.govfrontiersin.orgasm.orgnih.govchemistryviews.org. Microorganisms also engage in arsenic redox cycling, utilizing As(III) as an electron donor and As(V) as a terminal electron acceptor in respiratory pathways mdpi.com.

Phytoremediation Potential for Organoarsenic Contamination

Plants possess the capability to absorb arsenic species from their environment, making them candidates for phytoremediation nih.govresearchgate.netulisboa.ptmdpi.com. For example, rice plants are known to accumulate methylated arsenic species nih.gov. The uptake of arsenate (As(V)) by plants primarily occurs through phosphate (B84403) transporters, while arsenite (As(III)) and undissociated methylated arsenic species are absorbed via nodulin 26-like intrinsic (NIP) aquaporin channels nih.govulisboa.pt. Arsenic typically accumulates in plant roots, where it can be sequestered by phytochelatins, thereby limiting its translocation to other plant parts researchgate.net. Plant species exhibit considerable variability in their arsenic accumulation capacities, with some identified as hyperaccumulators capable of accumulating high concentrations of arsenic in their above-ground tissues researchgate.netulisboa.pt.

Immobilization and Precipitation Mechanisms via Biogeochemical Processes

The immobilization of arsenic in the environment is achieved through a combination of physicochemical and biological mechanisms, including adsorption, redox reactions, and co-precipitation mdpi.com. Iron-manganese minerals, in conjunction with associated microorganisms, are key players in immobilizing arsenic through these processes mdpi.com. Sulfate-reducing bacteria (SRBs) contribute significantly to arsenic immobilization by producing sulfide, which then co-precipitates with trivalent arsenic to form insoluble arsenic sulfides nih.govfrontiersin.org. Amorphous manganese oxide has also been identified as a substance capable of immobilizing arsenic nih.govfrontiersin.org. Biogeochemical processes can also lead to the formation of stable iron-arsenic sulfide phases or co-precipitation with iron oxides and oxyhydroxides, effectively sequestering arsenic from the environment evonik.com. Specialized reagents, such as MetaFix, leverage reductive precipitation and adsorption onto iron oxides/oxyhydroxides to immobilize arsenic evonik.com.

Analytical Methodologies for Phenylarsonous Acid Speciation and Quantification

Chromatographic Separation Techniques for Arsenic Species

Chromatographic techniques are fundamental for separating complex mixtures of arsenic species, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Speciation Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for arsenic speciation, enabling the separation of various arsenic compounds based on their differing chemical properties. When coupled with element-specific detectors like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), HPLC provides highly sensitive and selective analysis of arsenic species, including phenylarsenicals and their metabolites researchgate.netresearchgate.netnih.govmdpi.comrsc.orgthermofisher.comresearchgate.netnih.govthermofisher.comsciengine.com.

Common HPLC setups for arsenic speciation often employ anion-exchange columns or C18 reversed-phase columns. Mobile phases typically consist of aqueous buffers, sometimes with organic modifiers like methanol, and may include ion-pairing reagents to optimize the separation of polar and non-polar arsenic species rsc.orgthermofisher.comresearchgate.netnih.govsciengine.com. For instance, mobile phases containing ammonium (B1175870) bicarbonate, citric acid, or sodium hexanesulfonate have been reported for separating various arsenic species, including inorganic arsenic, methylated species, and arsenobetaine (B179536) rsc.orgthermofisher.comresearchgate.netnih.govsciengine.com. The optimization of mobile phase composition, pH, and buffer strength is critical for achieving effective separation of phenylarsenicals and related compounds researchgate.netresearchgate.netnih.gov.

The sensitivity of HPLC-ICP-MS allows for the determination of arsenic species at trace levels, with reported limits of detection (LODs) for various arsenic species often in the ng/mL or pg/g range mdpi.comresearchgate.netthermofisher.comsciengine.com. Sector Field ICP-MS (SF-ICP-MS) offers enhanced mass resolution and sensitivity, enabling even lower detection limits compared to quadrupole-based ICP-MS systems thermofisher.com.

Table 1: Typical Detection Limits (LODs) for Arsenic Species using HPLC-ICP-MS

| Arsenic Species | Typical LOD (ng/mL) | Typical LOD (pg/g) | Reference(s) |

| Arsenite (AsIII) | 0.03 - 0.09 | 0.3 - 0.9 | researchgate.netsciengine.com |

| Arsenate (AsV) | 0.05 - 0.08 | 0.5 - 0.8 | researchgate.netsciengine.com |

| Monomethylarsonic Acid (MMA) | 0.05 - 0.24 | 0.5 - 0.9 | researchgate.netmdpi.comsciengine.com |

| Dimethylarsinic Acid (DMA) | 0.05 - 0.23 | 0.5 - 0.6 | researchgate.netmdpi.comsciengine.com |

| Arsenobetaine (AsB) | 0.04 - 0.32 | 0.4 - 0.7 | researchgate.netmdpi.comsciengine.com |

| Phenylarsenicals | Not specified | Not specified | researchgate.netresearchgate.net |

Note: LODs can vary significantly based on specific instrumentation, sample matrix, and method optimization.

Table 2: Common HPLC Conditions for Arsenic Speciation

| Parameter | Description | Reference(s) |

| Column Type | Anion-exchange, C18 reversed-phase, alkyl reversed-phase | rsc.orgthermofisher.comresearchgate.netnih.govsciengine.com |

| Mobile Phase | Aqueous buffers (e.g., ammonium bicarbonate, citric acid) | rsc.orgthermofisher.comresearchgate.netnih.govsciengine.com |

| With organic modifiers (e.g., methanol) and/or ion-pairing reagents | rsc.orgthermofisher.comresearchgate.netnih.govsciengine.com | |

| Flow Rate | 0.7 - 1.8 mL/min | thermofisher.comchromatographyonline.com |

| Elution Mode | Isocratic or gradient | rsc.orgthermofisher.comresearchgate.netnih.govthermofisher.com |

| Detection | ICP-MS, SF-ICP-MS | researchgate.netresearchgate.netnih.govmdpi.comrsc.orgthermofisher.comresearchgate.netnih.govthermofisher.comsciengine.com |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is primarily employed for the separation and analysis of volatile and semi-volatile organic compounds. While GC is a powerful tool for analyzing compounds like alcohols, aldehydes, esters, and ketones in various matrices oiv.intmdpi.commdpi.comresearchgate.net, its direct application for the speciation and quantification of phenylarsonous acid or its common derivatives is not widely documented in the reviewed literature. Arsenic species, particularly this compound, are generally not considered sufficiently volatile for direct GC analysis without derivatization. When GC is used for organic analysis, derivatization techniques such as silylation are often employed to increase the volatility and thermal stability of analytes nih.gov.

Supercritical Fluid Chromatography (SFC) in Complex Sample Analysis

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering unique selectivity and rapid analysis times, often with reduced organic solvent consumption nih.govfagg.bemdpi.com. SFC has emerged as a valuable technique for analyzing complex samples, including pharmaceuticals and natural products, due to its ability to separate compounds with varying polarities and its compatibility with various stationary phases chromatographyonline.comnih.govfagg.bemdpi.com. While SFC has been successfully applied in complex sample analysis, such as the determination of chlorinated paraffins chromatographyonline.com, its specific application in the speciation of this compound has not been extensively detailed in the provided literature. However, its inherent capabilities for handling complex matrices suggest potential utility for arsenic speciation if appropriate stationary phases and mobile phase modifiers are employed.

Hyphenated Mass Spectrometry Techniques for Detection and Identification

Mass spectrometry (MS) techniques, when coupled with chromatographic separation, provide highly sensitive and specific detection and identification of individual arsenic species.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Detection

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a widely used detector in arsenic speciation analysis due to its high sensitivity, broad linear dynamic range, and ability to detect specific isotopes of arsenic researchgate.netnih.govmdpi.comrsc.orgthermofisher.comresearchgate.netthermofisher.comsciengine.com. When interfaced with chromatographic systems like HPLC, ICP-MS allows for the elemental detection of arsenic within each separated species. This elemental specificity is crucial for quantifying the amount of arsenic present in each identified compound. The combination of HPLC and ICP-MS has been instrumental in identifying and quantifying a wide array of arsenic species, including inorganic arsenic, methylated arsenic compounds, and organoarsenic compounds such as arsenobetaine and phenylarsenicals researchgate.netresearchgate.netnih.govmdpi.comrsc.orgthermofisher.comresearchgate.netnih.govthermofisher.comsciengine.com. The use of Sector Field ICP-MS (SF-ICP-MS) further enhances sensitivity and mass resolution, enabling detection at extremely low levels and aiding in the accurate identification of species even in complex matrices thermofisher.com.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Molecular Speciation

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) offers complementary information to ICP-MS by providing molecular identification and structural characterization of arsenic species researchgate.netresearchgate.netoup.comtheanalyticalscientist.comnih.gov. ESI-MS/MS is particularly valuable for identifying novel or unknown arsenic metabolites, including those derived from this compound, by analyzing their mass-to-charge ratios and fragmentation patterns researchgate.net. This technique can achieve high sensitivity and is well-suited for quantitative analysis, sometimes offering advantages in detection limits for specific molecular species compared to ICP-MS researchgate.net. The combination of HPLC with ESI-MS/MS allows for the separation, identification, and quantification of arsenic compounds based on their molecular properties, thereby providing a comprehensive speciation profile researchgate.netresearchgate.net.

List of Compounds Mentioned:

this compound

Arsenite (AsIII)

Arsenate (AsV)

Monosodium methylarsonate (B1206947) (MMAV)

Disodium methylarsonate (MMAIII)

Disodium dimethylarsenate (DMAV)

Dimethylarsinous acid (DMAIII)

Arsenobetaine (AsB)

Arsenocholine (AsC)

Tetramethylarsonium (Tetra)

Trimethylarsinoxide (TMAO)

Monotrimethylarsinothioate (MMMTA)

4-[N-(S-glutathionylacetyl)amino]this compound (GSAO)

Melarsoprol

Melarsen

Arsenosugars (I, II, III, IV)

Arsenolipids

Chlorinated Paraffins (SCCPs, MCCPs, LCCPs)

Phenolic compounds (e.g., gallic acid, ferulic acid, caffeic acid, vanillic acid, p-coumaric acid)

Flavonoids (e.g., quercetin, (+)-catechin, (−)-epicatechin)

High-Resolution Accurate Mass Spectrometry for Unambiguous Identification

High-Resolution Accurate Mass Spectrometry (HRMS) offers unparalleled capability for the unambiguous identification of chemical compounds, including this compound. By providing highly precise mass measurements, HRMS allows for the determination of elemental composition and the differentiation of isobaric species that might interfere with lower-resolution techniques researchgate.net. When coupled with chromatographic separation techniques such as Liquid Chromatography (LC) or Gas Chromatography (GC), HRMS (e.g., LC-HRMS) can provide definitive identification of this compound and its potential transformation products or related organoarsenic compounds in complex samples researchgate.netnih.gov. The high mass accuracy allows for the confirmation of molecular formulas, thereby ensuring the correct identification of the target analyte, even in the presence of other matrix components researchgate.net.

Electrochemical Methods for this compound Detection

Electrochemical methods offer sensitive, selective, and often cost-effective approaches for the detection of arsenic species, including this compound. These techniques rely on measuring the electrical current or potential generated by redox reactions involving the analyte at an electrode surface.

Polarographic and Voltammetric Techniques (e.g., Differential Pulse Polarography)

Polarographic and voltammetric techniques, particularly Differential Pulse Polarography (DPP), are widely utilized for the speciation and determination of inorganic arsenic species like As(III) and As(V) pdx.edutandfonline.comnih.govtubitak.gov.tr. While direct detection of this compound using these methods may require specific optimization, the general principles apply to organoarsenic compounds. DPP is known for its sensitivity and ability to differentiate between species based on their characteristic peak potentials pdx.edutandfonline.comtubitak.gov.trtransmittershop.com. For instance, studies on inorganic arsenic have shown that DPP can achieve detection limits in the parts-per-billion range pdx.edutandfonline.com. The electrochemical behavior of this compound, like other organoarsenic compounds, is influenced by its structure and oxidation state, which dictates its redox potential and thus its detectability by these techniques pdx.eduoup.comscispace.com. Research into electrochemical sensors for various analytes highlights the versatility of techniques like cyclic voltammetry (CV) and DPP in providing quantitative data transmittershop.commdpi.comfrontiersin.org.

Sample Preparation and Matrix Effects Mitigation in Complex Matrices

Analyzing this compound in complex environmental or biological matrices necessitates robust sample preparation strategies to isolate the analyte, remove interfering substances, and enhance sensitivity.

Extraction and Preconcentration Strategies

Extraction and preconcentration are crucial steps to improve the detection limits and accuracy of this compound analysis. Solid Phase Extraction (SPE) is a widely employed technique, utilizing various sorbent materials to selectively retain arsenic species from solution capes.gov.brnih.govresearchgate.netnerc.ac.ukiaea.org. For example, anion exchange cartridges are effective for retaining anionic arsenic species, allowing for their separation and preconcentration capes.gov.brnih.govnerc.ac.ukiaea.org. Liquid-liquid extraction (LLE) is another established method, often used for isolating arsenic species from complex matrices mdpi.comscientific.net. These methods aim to concentrate the analyte and remove matrix components that could interfere with subsequent detection iaea.orgmdpi.comscientific.net.

Derivatization for Enhanced Detection and Separation

Derivatization is often employed to convert analytes into more volatile or detectable forms, facilitating their separation and analysis, particularly by Gas Chromatography (GC) nih.govdeswater.complos.orgplos.org. For organoarsenic compounds, including this compound, derivatization with reagents like dithiols (e.g., 1,3-propanedithiol) can form stable, volatile cyclic compounds that are amenable to GC-MS analysis deswater.complos.orgplos.org. These reactions transform polar and non-volatile analytes into derivatives suitable for GC separation, leading to enhanced detection sensitivity and selectivity nih.govdeswater.complos.orgplos.org.

Strategies for Handling Complex Environmental and Biological Matrices

Complex matrices, such as environmental samples (water, soil) and biological fluids (blood, urine, tissues), present significant challenges due to the presence of numerous interfering substances researchgate.netmdpi.comiaea.orgnih.govnih.gov. Strategies to mitigate matrix effects include optimizing extraction solvents, employing selective SPE cartridges, and using specific detection methods that are less susceptible to interference researchgate.netnerc.ac.ukmdpi.comiaea.orgnih.govnih.gov. For biological samples, methods often involve enzymatic extraction or specific chemical treatments to release arsenic species from proteins or other biomolecules iaea.orgnih.govnih.gov. The stability of arsenic species during sample preparation is also a critical consideration, with factors like pH and the presence of stabilizing agents influencing the integrity of the analytes nih.govnih.gov. Techniques like High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) are particularly well-suited for analyzing arsenic species in these complex matrices due to their high selectivity and sensitivity researchgate.netrsc.orgresearchgate.netspectroscopyonline.comnih.govanalytik-jena.com.

Computational and Theoretical Chemistry of Phenylarsonous Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are pivotal in delineating the electronic structure and intrinsic properties of phenylarsonous acid.

Density Functional Theory (DFT) and ab initio methods are instrumental in the precise prediction of this compound's molecular geometry and stability. DFT approaches, particularly with hybrid functionals like B3LYP, are widely used for geometry optimization, yielding accurate bond lengths, bond angles, and dihedral angles. For instance, calculations can predict the geometry of related organoarsenicals, which is crucial for understanding their interactions with biological molecules. acs.org

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theoretical accuracy, refining the geometries obtained from DFT. These methods are also employed to calculate the molecule's electronic energy and vibrational frequencies, which are essential for confirming the stability of the predicted structures. acs.organu.edu.au The relative energies of different conformers of this compound can be compared to determine the most stable configurations.

Computational modeling is a key tool for unraveling the complex reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify transition states that connect reactants and products, allowing for the calculation of activation energies and reaction rates. acs.org For example, the reaction kinetics between arsenicals and proteins can be investigated to understand their mechanism of action. acs.org Computational analyses have been used to study the reaction of glutathione (B108866) with other compounds, providing a framework for how this compound might interact in biological systems. tandfonline.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on this compound, enabling the exploration of its conformational flexibility and interactions with its environment. These simulations track the movements of atoms over time, governed by a defined force field. MD simulations can reveal the preferred orientations of the phenyl group relative to the arsonous acid functional group. nih.gov

Furthermore, MD simulations are valuable for studying the interactions between this compound and solvent molecules, such as water, providing insights into the hydration shell and hydrogen bonding networks. nih.gov Understanding these intermolecular forces is critical for predicting the compound's solubility and behavior in aqueous and biological environments. Such simulations have been used to study the interaction of related organoarsenicals with proteins. nih.gov

Prediction of Spectroscopic Properties (IR, Raman, UV-Vis, NMR) via Computational Approaches

Computational methods are highly effective for predicting the spectroscopic properties of this compound, which can be compared with experimental data for validation and interpretation.

| Spectroscopic Property | Computational Method | Predicted Features |

| Infrared (IR) Spectroscopy | DFT (e.g., B3LYP/6-31G**) | Vibrational frequencies for As-O stretching, O-H stretching, and phenyl ring modes. |

| Raman Spectroscopy | DFT | Complementary vibrational modes to IR, aiding in structural elucidation. |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic transitions, primarily associated with the π-system of the phenyl ring. acs.org |

| Nuclear Magnetic Resonance (NMR) | GIAO, CSGT with DFT | ¹H and ¹³C chemical shifts, providing detailed information about the electronic environment of the nuclei. acs.org |

These computational predictions are invaluable for assigning experimental spectra and can assist in the structural characterization of this compound and its derivatives. acs.org

Thermodynamic and Kinetic Modeling of this compound Reactions

Thermodynamic and kinetic modeling provides quantitative predictions about the feasibility and rates of reactions involving this compound.

Thermodynamic Modeling: By calculating the change in Gibbs free energy (ΔG) for a reaction, the spontaneity can be predicted. For instance, the oxidation of this compound to phenylarsonic acid is a key reaction whose thermodynamics can be modeled. nih.gov

Kinetic Modeling: Computational kinetics involves determining the activation energy (Ea) from the calculated transition state structure. This allows for the prediction of reaction rates. For example, the kinetics of reactions between trivalent arsenicals and biological thiols have been studied to understand their toxicity. researchgate.net

| Reaction Parameter | Computational Approach | Significance |

| Gibbs Free Energy (ΔG) | DFT, Ab initio | Determines the spontaneity of a reaction. anu.edu.au |

| Enthalpy (ΔH) | DFT, Ab initio | Measures the heat change of a reaction. |

| Entropy (ΔS) | DFT, Ab initio | Quantifies the change in disorder. |

| Activation Energy (Ea) | Transition State Theory with DFT | Determines the reaction rate. nih.gov |

These modeling approaches provide a comprehensive understanding of the chemical transformations of this compound. researchgate.net

Future Research Directions and Emerging Applications in Chemical Science

Advancements in Green Synthesis of Organoarsenic Compounds

The principles of green chemistry, which emphasize the reduction of hazardous substances and the use of environmentally benign processes, are increasingly being applied to the synthesis of organoarsenic compounds. rsc.orgnih.gov Traditional synthetic routes to these compounds have often involved hazardous reagents and generated significant waste. nih.gov Future research is directed towards developing cleaner, more efficient, and sustainable synthetic methodologies.

One promising avenue is the exploration of catalytic methods that minimize waste and energy consumption. For instance, the development of palladium-catalyzed cross-coupling reactions has shown potential for the formation of carbon-arsenic bonds under milder conditions than traditional methods. Research into solvent-free or aqueous-based reaction systems is another key area. The use of water as a solvent, where feasible, dramatically reduces the environmental impact of a chemical process.

Furthermore, the utilization of biorenewable feedstocks and biocatalysis presents an innovative approach. While not yet extensively applied to organoarsenic synthesis, the broader field of green chemistry has demonstrated the power of enzymes and microorganisms to perform complex chemical transformations with high selectivity and under mild conditions. rsc.orgmdpi.com Future work may involve engineering biological systems to facilitate the synthesis of specific organoarsenic compounds, thereby reducing reliance on traditional chemical synthesis. nih.gov

Key research efforts in the green synthesis of organoarsenic compounds are summarized in the table below.

| Research Area | Focus | Potential Benefits |

| Catalysis | Development of highly efficient and selective catalysts for C-As bond formation. | Reduced energy consumption, higher atom economy, minimization of byproducts. |

| Alternative Solvents | Utilization of water, supercritical fluids, or ionic liquids as reaction media. | Elimination of volatile organic compounds (VOCs), improved reaction safety. |

| Renewable Feedstocks | Investigation of bio-based starting materials for the synthesis of organic moieties. | Reduced reliance on petrochemicals, smaller carbon footprint. |

| Biocatalysis | Use of enzymes or whole-cell systems to catalyze specific synthetic steps. | High selectivity, mild reaction conditions, potential for novel transformations. |

Phenylarsonous Acid in Advanced Materials Science Applications (e.g., Ligands for Catalysis, Supramolecular Materials)

The unique electronic and structural properties of this compound make it an intriguing building block for the creation of advanced materials with novel functionalities.

Ligands for Catalysis:

Arsine ligands, which are structurally related to arsonous acids, have demonstrated significant potential in transition metal catalysis. The electronic properties of the arsenic center can be finely tuned by the substituents on the phenyl ring, allowing for the rational design of ligands for specific catalytic applications. This compound and its derivatives can act as ligands for various transition metals, potentially leading to catalysts with enhanced activity, selectivity, and stability in a range of organic transformations. Research in this area is focused on synthesizing and characterizing novel coordination complexes of this compound and evaluating their catalytic performance in reactions such as cross-coupling, hydrogenation, and polymerization. ijarst.innih.gov

Supramolecular Materials:

The ability of the arsonous acid group to participate in hydrogen bonding makes this compound a promising candidate for the construction of supramolecular assemblies. nih.govmdpi.com These non-covalent interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. Such materials can exhibit interesting properties, including porosity, stimuli-responsiveness, and molecular recognition capabilities. Future research may explore the use of this compound in the design of liquid crystals, gels, and other soft materials with applications in sensing, drug delivery, and separations. nih.gov

Metal-Organic Frameworks (MOFs):

This compound can also be envisioned as a functional linker for the construction of metal-organic frameworks (MOFs). wikipedia.org MOFs are highly porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. nih.govberkeley.eduresearchgate.net By incorporating this compound or its derivatives as the organic struts, it may be possible to create MOFs with unique properties arising from the presence of the arsenic functional group. For example, the arsenic sites could serve as active centers for catalysis or as specific binding sites for guest molecules.

A summary of potential applications of this compound in advanced materials is presented below.

| Application Area | Role of this compound | Potential Functionality |

| Homogeneous Catalysis | Ligand for transition metals | Enhanced catalytic activity and selectivity in organic synthesis. |

| Supramolecular Gels | Gelator molecule | Formation of stimuli-responsive soft materials for controlled release. |

| Liquid Crystals | Mesogenic unit | Development of new display and sensor technologies. |

| Metal-Organic Frameworks | Organic linker | Creation of porous materials for gas storage, separation, and heterogeneous catalysis. |

Interdisciplinary Research Opportunities in Organoarsenic Chemistry

The advancement of organoarsenic chemistry, and specifically the exploration of this compound's potential, will greatly benefit from interdisciplinary collaboration. synthesisresearchgroup.org The complex nature of these compounds and their potential applications necessitate a multifaceted research approach that integrates expertise from various scientific disciplines.

Collaboration with Computational Chemistry:

Theoretical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net Computational modeling can aid in the rational design of new ligands for catalysis and predict the structures and properties of novel supramolecular materials. This synergy between experimental and theoretical chemistry can accelerate the discovery and development of new applications.

Partnerships with Materials Science and Engineering:

The translation of fundamental chemical discoveries into functional materials and devices requires close collaboration with materials scientists and engineers. hintermair-research.com This includes the characterization of new materials, the fabrication of devices, and the testing of their performance in real-world applications. For example, the development of a new this compound-based sensor would require expertise in both molecular design and device engineering.

Engagement with Environmental and Toxicological Sciences:

Given the inherent toxicity of arsenic, a thorough understanding of the environmental fate and biological effects of new organoarsenic compounds is crucial. nih.govicm.edu.pl Collaboration with environmental scientists and toxicologists is essential to ensure the responsible development and application of these materials. This includes conducting lifecycle assessments and developing strategies for safe handling, disposal, and remediation.

The table below highlights key areas for interdisciplinary research in organoarsenic chemistry.

| Collaborating Discipline | Research Focus | Potential Outcomes |

| Computational Chemistry | Modeling of molecular properties and reaction mechanisms. | Rational design of new molecules and materials with desired functionalities. |

| Materials Science | Fabrication and characterization of advanced materials. | Development of novel sensors, catalysts, and electronic devices. |

| Environmental Science | Study of the environmental fate and transport of organoarsenic compounds. | Assessment of environmental impact and development of remediation strategies. |

| Toxicology | Evaluation of the biological effects of organoarsenic compounds. | Ensuring the safe and responsible development of new technologies. |

Q & A

Q. What are the recommended synthetic routes and characterization methods for phenylarsonous acid derivatives in preclinical studies?

this compound derivatives, such as GSAO (glutathione-linked this compound), are synthesized via conjugation reactions. For example, GSAO is formed by linking glutathione to this compound through acetyl and amino groups . Characterization requires:

- Spectroscopic Analysis : Use H/C NMR and mass spectrometry to confirm molecular structure.

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) to ensure >95% purity .

- Stability Testing : Monitor degradation under physiological conditions (e.g., pH 7.4 buffers) via time-resolved spectroscopy .

Q. Which in vitro assays are suitable for preliminary evaluation of this compound derivatives' bioactivity?

Key assays include:

- Mitochondrial Targeting : Measure inhibition of adenine nucleotide translocase (ANT) activity using isolated mitochondria and ATP/ADP exchange assays .

- Enzyme Metabolism : Quantify γ-glutamyl transpeptidase (γ-GT) cleavage of GSAO to GCAO via LC-MS/MS in tumor endothelial cell lysates .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., breast, prostate) to assess IC values, noting differential responses based on γ-GT expression .

Advanced Research Questions

Q. How can researchers resolve contradictions in the anti-tumor efficacy of this compound derivatives across different cancer models?

Contradictions often arise from:

- Tumor-Specific γ-GT Expression : Validate enzyme levels via Western blot or qPCR in models (e.g., γ-GT-positive breast vs. γ-GT-negative soft tissue tumors) .

- Metabolic Variability : Compare intracellular accumulation of active metabolites (e.g., CAO) using radiolabeled tracers in vitro and in vivo .

- Experimental Design : Include controls for hypoxia and stromal interactions, which alter mitochondrial targeting efficiency .

Q. What methodologies are critical for elucidating the mitochondrial mechanism of this compound derivatives in vivo?

Advanced approaches include:

- Metabolic Imaging : Use F-FDG PET to track tumor vascular disruption post-GSAO treatment .

- Transporter Knockdown : CRISPR/Cas9-mediated deletion of organic ion transporters in endothelial cells to confirm GCAO uptake pathways .

- Crosslinking Studies : Employ cysteine-specific probes (e.g., maleimide-PEG) to map ANT-thiol modifications in treated mitochondria .

Q. How should researchers design experiments to validate the selectivity of this compound derivatives for tumor vasculature?

A robust design includes:

- Comparative Models : Use co-cultures of tumor endothelial cells and normal endothelial cells to assess selective ANT inhibition .

- Biodistribution Analysis : Radiolabel GSAO and track accumulation in tumor vs. healthy tissues via scintigraphy .

- Toxicity Profiling : Monitor liver/kidney function markers (e.g., ALT, creatinine) in murine models to evaluate off-target effects .

Data Analysis & Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression : Fit IC curves using four-parameter logistic models (e.g., GraphPad Prism).

- Multivariate Analysis : Apply ANOVA to compare efficacy across tumor subtypes and treatment durations .

- Reproducibility Checks : Replicate key findings in ≥3 independent experiments with blinded data analysis .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic Modeling : Measure plasma half-life and tissue penetration rates of metabolites (e.g., CAO) using LC-MS .

- Tumor Microenvironment Mimicry : Use 3D spheroid models with stromal cells to better replicate in vivo conditions .

Ethical & Reporting Standards

Q. What ethical considerations apply to preclinical studies of this compound derivatives?

- Animal Welfare : Follow ARRIVE guidelines for tumor-bearing murine models, including humane endpoints and sample size justification .

- Data Transparency : Publish negative results (e.g., lack of efficacy in γ-GT-negative models) to avoid publication bias .

Q. How should researchers document methods for synthesizing this compound analogs to ensure reproducibility?

- Detailed Protocols : Specify reaction temperatures, solvent ratios, and purification steps (e.g., column chromatography gradients) .

- Supplementary Data : Provide raw NMR spectra and HPLC chromatograms in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.